6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Catalog No.
S2791769
CAS No.
942008-09-5
M.F
C16H12FN3O
M. Wt
281.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin...

CAS Number

942008-09-5

Product Name

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

IUPAC Name

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one

Molecular Formula

C16H12FN3O

Molecular Weight

281.29

InChI

InChI=1S/C16H12FN3O/c17-13-6-4-12(5-7-13)15-8-9-16(21)20(19-15)11-14-3-1-2-10-18-14/h1-10H,11H2

InChI Key

SBPOVLXOMCXVFI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Solubility

not available

Medicinal Chemistry

-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one belongs to a class of compounds known as pyridazinones. Pyridazinones have been investigated for their potential medicinal properties, including:

  • Antibacterial activity Source: European Journal of Medicinal Chemistry:
  • Anticonvulsant activity Source: Journal of Medicinal Chemistry:
  • Anticancer activity Source: European Journal of Medicinal Chemistry:

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a complex organic compound belonging to the class of pyridazinones. This compound features a pyridazinone core structure, which is characterized by a pyridazine ring fused with a ketone group at the 3-position. The presence of a fluorophenyl group at the 6-position and a pyridin-2-ylmethyl substituent at the 2-position contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is C15_{15}H13_{13}F1_{1}N2_{2}O, with a molecular weight of approximately 256.28 g/mol.

The reactivity of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The carbonyl group in the pyridazinone can participate in condensation reactions with amines or alcohols, leading to the formation of more complex derivatives.
  • Reduction Reactions: The ketone group can be reduced to an alcohol, altering the compound's biological activity and solubility.

Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds similar to 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Studies suggest that derivatives of pyridazinones may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • PDE4 Inhibition: Some pyridazinones have been identified as phosphodiesterase 4 inhibitors, which are relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease .

The synthesis of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be achieved through several methods:

  • Condensation Reaction: A typical approach involves condensing 4-fluorobenzaldehyde with a suitable pyridazine derivative in the presence of a base to form the pyridazinone structure.
  • Substitution Reactions: Subsequent introduction of the pyridin-2-ylmethyl group can be performed through nucleophilic substitution using appropriate reagents under controlled conditions.
  • Optimization Techniques: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, often utilizing microwave-assisted synthesis for efficiency .

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or antimicrobial agents.
  • Biochemical Research: Used in studies investigating phosphodiesterase inhibition and its effects on cellular signaling pathways.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies have indicated that 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can engage with various biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins involved in inflammation and signal transduction pathways are ongoing.
  • Enzyme Inhibition Assays: Assessments of its inhibitory effects on phosphodiesterase enzymes have shown promising results, indicating its potential therapeutic benefits .

Several compounds share structural similarities with 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. These include:

Compound NameStructural FeaturesUnique Aspects
5-acetyl-4-(3-fluoroanilino)-6-phenyldiazineContains an acetyl group and different aniline substitutionExhibits strong anti-inflammatory properties
4-amino-pyridazin-3(2H)-oneLacks fluorine substitution but retains similar core structureKnown for significant PDE4 inhibition
5-acetyl-6-methylpyridazin-3-oneMethyl substitution instead of fluorineDemonstrates varied antimicrobial activity

The uniqueness of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one lies in its specific fluorinated phenyl group and pyridine derivative, which enhance its biological activity compared to other derivatives.

XLogP3

2

Dates

Last modified: 08-17-2023

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